![molecular formula C13H19NO4S B4177417 methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate](/img/structure/B4177417.png)
methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate
Overview
Description
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate, commonly known as DMAPA, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multi-step process involving several chemical reactions. DMAPA has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of DMAPA is not fully understood, but it is believed to act as a nucleophilic catalyst. DMAPA is able to catalyze the esterification of carboxylic acids and alcohols by acting as a nucleophile and attacking the carbonyl carbon of the carboxylic acid. This leads to the formation of an intermediate compound, which then reacts with the alcohol to form the ester.
Biochemical and Physiological Effects:
DMAPA has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. DMAPA has also been found to have antifungal and antibacterial properties. However, the exact mechanisms by which DMAPA exerts these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMAPA in lab experiments is its high catalytic activity. It is a highly efficient catalyst for the esterification of carboxylic acids and alcohols. Additionally, DMAPA is relatively inexpensive and readily available. However, DMAPA has some limitations in lab experiments. It can be difficult to handle and store, and it may pose a health hazard if not handled properly.
Future Directions
There are several future directions for the research and development of DMAPA. One area of research is the development of new synthetic methods for DMAPA. Another area of research is the exploration of new applications for DMAPA, such as in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its biochemical and physiological effects.
Conclusion:
In conclusion, DMAPA is a chemical compound that is widely used in scientific research. It is synthesized through a complex multi-step process and is used as a reagent and catalyst in organic synthesis. DMAPA has various biochemical and physiological effects, and its mechanism of action has been studied extensively. While DMAPA has several advantages in lab experiments, it also has some limitations. There are several future directions for the research and development of DMAPA, including the development of new synthetic methods and the exploration of new applications.
Scientific Research Applications
DMAPA is widely used in scientific research as a reagent and catalyst. It is commonly used in organic synthesis as a catalyst for the esterification of carboxylic acids and alcohols. DMAPA is also used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. Additionally, DMAPA has been used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
properties
IUPAC Name |
methyl 2-(3,5-dimethyl-N-methylsulfonylanilino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-6-10(2)8-12(7-9)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISBWMPBKCSOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)OC)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alaninate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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